Voclosporin

Catalog No.
S1935113
CAS No.
515814-00-3
M.F
C63H111N11O12
M. Wt
1214.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voclosporin

CAS Number

515814-00-3

Product Name

Voclosporin

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H111N11O12

Molecular Weight

1214.6 g/mol

InChI

InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1

InChI Key

BICRTLVBTLFLRD-PTWUADNWSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Solubility

less than 0.1 g/L

Synonyms

ISA 247, ISA(TX)247, ISA-247, ISATX247, voclosporin

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Description

The exact mass of the compound Voclosporin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Voclosporin is a novel immunosuppressive agent derived from cyclosporine A, a well-known calcineurin inhibitor. It is designed to enhance efficacy and reduce adverse effects compared to its predecessor. The compound features a cyclic undecapeptide structure, consisting of eleven amino acids, with specific modifications that improve its binding affinity to cyclophilin A, a key protein in T-cell activation pathways. This structural alteration not only enhances its potency but also modifies its metabolic profile, allowing for a more favorable pharmacokinetic behavior .

Voclosporin primarily acts through the inhibition of calcineurin, a calcium-dependent serine-threonine phosphatase. Upon binding to cyclophilin A, voclosporin forms a heterodimeric complex that prevents calcineurin from dephosphorylating nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of early inflammatory cytokines, thereby reducing T-cell activation and subsequent immune responses .

The major metabolic pathway for voclosporin involves the cytochrome P450 3A4 enzyme, leading to the formation of a metabolite that is approximately eight times less potent than the parent compound. This metabolite represents about 16.7% of total drug exposure in the bloodstream .

The biological activity of voclosporin is characterized by its ability to inhibit T-cell mediated immune responses effectively. In vitro studies have demonstrated that voclosporin significantly reduces lymphocyte proliferation and cytokine production in T-cells. This immunosuppressive effect is particularly beneficial in conditions like systemic lupus erythematosus and renal glomerulonephritis, where excessive immune activity can lead to tissue damage .

In vivo studies in non-human primates have shown that voclosporin is more effective than cyclosporine A in suppressing various T-cell activities, indicating its potential as a superior therapeutic option .

The synthesis of voclosporin involves several key steps:

  • Modification of Cyclosporine A: The primary step includes structural alterations at specific amino acid positions, particularly at amino acid-1 and amino acid-9, to enhance binding affinity and reduce metabolic load.
  • Cyclization: The compound is synthesized as a cyclic undecapeptide through peptide coupling techniques.
  • Purification: After synthesis, voclosporin undergoes purification processes such as high-performance liquid chromatography to ensure the removal of impurities and by-products.

These methods allow for the production of voclosporin with high purity and consistent pharmacological properties .

Voclosporin is primarily used in the treatment of autoimmune diseases and organ transplantation. Its applications include:

  • Renal Transplantation: To prevent organ rejection by suppressing the immune response.
  • Autoimmune Disorders: Such as systemic lupus erythematosus, where it helps manage inflammation and tissue damage.
  • Chronic Kidney Disease: Particularly in conditions associated with proteinuria, where it stabilizes podocytes and reduces renal inflammation .

Voclosporin exhibits significant interactions with other drugs due to its metabolism via cytochrome P450 3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can lead to increased levels of voclosporin, raising the risk of adverse effects such as decreased estimated glomerular filtration rate and hypertension. Conversely, CYP3A4 inducers (e.g., rifampicin) can significantly reduce voclosporin exposure . Additionally, voclosporin inhibits P-glycoprotein transporters, affecting the pharmacokinetics of co-administered drugs like digoxin and simvastatin .

Voclosporin shares structural similarities with other calcineurin inhibitors but stands out due to its unique modifications that enhance efficacy and reduce side effects. Here are some comparable compounds:

CompoundKey FeaturesUnique Aspects of Voclosporin
Cyclosporine AFirst-generation calcineurin inhibitorImproved metabolic stability and potency
TacrolimusAnother potent calcineurin inhibitorEnhanced binding affinity to cyclophilin A
EverolimusmTOR inhibitor with immunosuppressive effectsSpecific targeting of calcineurin pathways

Voclosporin's modifications at amino acid positions allow for a more selective inhibition of calcineurin while minimizing nephrotoxic effects commonly associated with cyclosporine A and tacrolimus .

Voclosporin, a novel calcineurin inhibitor used in the treatment of lupus nephritis, is synthesized through a sophisticated four-step process starting from cyclosporin A. The synthesis pathway involves critical reaction steps including acetylation and Peterson olefination, which are essential for achieving high yield and purity of the final product [1] [2].

Acetylation Reaction

The acetylation of cyclosporin A represents the first crucial step in voclosporin synthesis. This reaction involves the protection of the hydroxyl group at the amino acid-1 position of cyclosporin A [2] [3].

Reaction Conditions:

  • Reagents: Acetic anhydride, pyridine, and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) [2]
  • Solvent: Isopropyl acetate has been identified as an optimal solvent, significantly reducing reaction time from 4 days to approximately 15 hours [1] [4]
  • Temperature: The reaction is typically conducted at room temperature [2]
  • Yield: Excellent yields have been reported for this step, with conversion rates exceeding 90% [1] [4]

The acetylation reaction produces acetyl cyclosporin A, which serves as a key intermediate for subsequent transformations [2].

Peterson Olefination

The Peterson olefination represents a critical step in voclosporin synthesis, responsible for introducing the terminal diene functionality that distinguishes voclosporin from cyclosporin A [5] [6].

Reaction Mechanism:
The Peterson olefination involves the reaction of α-silyl carbanions with aldehydes to form β-hydroxysilanes, which subsequently eliminate to form alkenes [6]. In voclosporin synthesis, this reaction follows these key steps:

  • Formation of an aldehyde intermediate through ozonolysis of acetyl cyclosporin A [2] [5]
  • Reaction of this aldehyde with a silyl-containing reagent, specifically (E)-trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane [1] [4]
  • Elimination to form the desired alkene product [6]

Reaction Conditions:

  • Reagent: (E)-trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane has been identified as the optimal reagent, achieving conversion rates exceeding 90% [1] [4]
  • Solvent: Dichloromethane is commonly used for this reaction [7]
  • Temperature: The reaction is typically conducted at room temperature [7]
  • Stereoselectivity: The reaction conditions can be optimized to favor the formation of the E-isomer, which is more potent than the Z-isomer [8] [5]

The Peterson olefination step is particularly important for controlling the E/Z ratio of the final product, with the E-isomer being the desired form due to its higher potency [8] [9].

Solvent Selection Strategies for Reaction Efficiency

The choice of solvent plays a crucial role in optimizing the synthesis of voclosporin, affecting reaction rates, yields, and stereoselectivity [1] [10].

Acetylation Reaction Solvents

For the acetylation step, isopropyl acetate has emerged as the solvent of choice, offering significant advantages over traditional solvents [1] [4]:

  • Reaction Time Reduction: Using isopropyl acetate reduces reaction time from 4 days to approximately 15 hours, representing a substantial improvement in process efficiency [1] [4]
  • Yield Enhancement: Higher yields are achieved with isopropyl acetate compared to other solvents [1]
  • Safety Considerations: Isopropyl acetate presents a more favorable safety profile compared to alternatives like dichloromethane, with lower toxicity and environmental impact [10]

Peterson Olefination Solvents

The Peterson olefination step requires careful solvent selection to optimize stereoselectivity and reaction efficiency [6] [11]:

  • Dichloromethane: Commonly used for the Peterson olefination in voclosporin synthesis, providing good solubility for the reactants and favorable reaction kinetics [7]
  • Tetrahydrofuran (THF): Used for the acid-catalyzed Peterson elimination step, with H₂SO₄ in THF being effective for promoting the desired stereochemical outcome [12] [7]
  • Solvent Effects on Stereoselectivity: The choice of solvent can significantly influence the E/Z ratio of the final product [11]

Solvent Selection Criteria:

  • Solubility of reactants and intermediates
  • Compatibility with reaction conditions (temperature, reagents)
  • Impact on stereoselectivity
  • Process safety and environmental considerations
  • Ease of product isolation and purification [10] [11]

Deacetylation Solvents

For the deacetylation step, which removes the acetyl protecting group:

  • Methanol/Water Mixtures: Often used with K₂CO₃ as the base [7]
  • 1,8-Diazabicyclo [4] [5]undec-7-ene (DBU): Has been employed as an effective hydrolysis reagent, yielding an E/Z ratio of 97:3 [1] [4]

Crystallization Techniques and Polymorph Control

Crystallization represents a critical step in the production of voclosporin, affecting both purity and physical properties of the final product [1] [4].

Crystallization Solvent Systems

The choice of crystallization solvent system significantly impacts the efficiency of purification and the polymorphic form of voclosporin [1] [4]:

  • Ethanol/Water Mixture: This solvent system has been identified as optimal for voclosporin crystallization, facilitating the production of the compound in its crystalline form [1] [4]
  • Advantages: The ethanol/water mixture eliminates the need for column separation and purification steps, streamlining the production process [1] [4]

Polymorph Control Strategies

Controlling the polymorphic form of voclosporin is essential for ensuring consistent bioavailability and therapeutic efficacy [1] [8]:

  • Temperature Control: Careful regulation of crystallization temperature helps control the polymorphic form obtained [1]
  • Cooling Rate: The rate of cooling during crystallization affects crystal size and polymorphic distribution [1]
  • Seeding: Introduction of seed crystals of the desired polymorph can direct crystallization toward that form [1]
  • Solvent Composition: The ratio of ethanol to water in the crystallization solvent affects polymorphic outcomes [1] [4]

Crystal Structure Characterization

The crystallographic structure of voclosporin has been documented, providing valuable insights into its molecular arrangement and potential interactions [1] [4]:

  • Crystal Size: Optimization of crystallization conditions has enabled the acquisition of sizable voclosporin crystals suitable for X-ray diffraction analysis [1] [4]
  • Structural Analysis: Crystallographic data provides information on molecular conformation, hydrogen bonding patterns, and packing arrangements, which influence stability and solubility [1]

Yield Optimization and Purity Assessment Protocols

Achieving high yields and purity is paramount in the commercial production of voclosporin, requiring careful optimization of reaction conditions and robust analytical methods [1] [4] [13].

Yield Optimization Strategies

Several approaches have been employed to optimize the overall yield of voclosporin synthesis [1] [4]:

  • Reagent Selection: Using (E)-trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane for the Peterson reaction achieves conversion rates exceeding 90% [1] [4]
  • Reaction Time and Temperature: Careful control of reaction parameters to maximize conversion while minimizing side reactions [1] [4]
  • Solvent Selection: Isopropyl acetate for acetylation and ethanol/water for crystallization significantly improve process efficiency [1] [4]
  • Process Integration: The four-step process has been optimized to achieve an overall yield of approximately 50% [1] [4]

Process Yield Data:

  • Overall Yield: 50% for the four-step process [1] [4]
  • Purity: 98.8% as determined by high-performance liquid chromatography (HPLC) [1] [4]

Purity Assessment Methods

Rigorous analytical methods are employed to assess the purity of voclosporin [13] [14]:

  • High-Performance Liquid Chromatography (HPLC): The primary method for purity determination, with specific conditions optimized for voclosporin analysis [13] [14]

    • Column: C18 Kromasil (250 mm × 4.6 mm, 5 μm) [13]
    • Mobile Phase: 0.1% Orthophosphoric acid:Acetonitrile (60:40) [13]
    • Flow Rate: 1 mL/min [13]
    • Detection Wavelength: 282 nm [13]
    • Retention Time: Approximately 2.2 minutes [13]
  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): For structural confirmation and E/Z ratio determination [1]
    • Mass Spectrometry: For molecular weight confirmation and impurity identification [1]

Impurity Profiling

Comprehensive impurity profiling is essential for ensuring the quality and safety of voclosporin [8] [13]:

  • E/Z Isomer Ratio: The ratio of E to Z isomers is carefully monitored, with an optimal ratio of 97:3 achieved using DBU as the hydrolysis reagent for deacetylation [1] [4]
  • Related Substances: Potential impurities arising from side reactions or degradation are monitored and controlled [13]
  • Forced Degradation Studies: Conducted to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods [13]

Process Optimization Case Study

The development of an optimized four-step process for voclosporin synthesis represents a significant advancement in pharmaceutical manufacturing [1] [4]:

  • Acetylation: Using isopropyl acetate as solvent, reducing reaction time from 4 days to 15 hours
  • Peterson Reaction: Employing (E)-trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-1-yl)silane, achieving >90% conversion
  • Deacetylation: Using DBU as the hydrolysis reagent, yielding an E/Z ratio of 97:3
  • Crystallization: Utilizing an ethanol/water mixture, eliminating the need for column purification

This optimized process achieves a 50% overall yield with 98.8% HPLC purity, representing a substantial improvement over previous methods [1] [4].

XLogP3

7.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

1213.84136802 g/mol

Monoisotopic Mass

1213.84136802 g/mol

Heavy Atom Count

86

Melting Point

>129

UNII

2PN063X6B1

Drug Indication

Voclosporin is used in combination with a background immunosuppressive regimen for the treatment of lupus nephritis. Safety has not been established in combination with cyclophosphamide.
Lupkynis is indicated in combination with mycophenolate mofetil for the treatment of adult patients with active class III, IV or V (including mixed class III/V and IV/V) lupus nephritis (LN).
Treatment of Systemic Lupus Erythematosus (SLE)
Treatment of non-infectious uveitis

Livertox Summary

Voclosporin is an orally available calcineurin inhibitor and potent immunosuppressive agent which is used in combination with mycophenolate mofetil and corticosteroids to treat acute lupus nephritis. Voclosporin may be associated with low rate of transient serum enzyme elevations during treatment but has not been linked to instances of clinically apparent acute liver injury with jaundice.

Drug Classes

Immunosuppressive Agents

Mechanism of Action

Through the inhibition of calcineurin, voclosporin blocks IL-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys. Voclospoprin is a cyclosporine A analog. It is structurally similar to cyclosporine A (CsA) with the exception of an amino acid modification in one region. This modification changes the binding of voclosporin to calcineurin. Cyclosporine inhibitors reversibly inhibit T-lymphocytes. They also inhibit lymphokine production and release. Cyclosporine A exerts its inhibitory effects on T-lymphocytes by binding to cyclophilin. A cyclophilin-cyclosporine complex is formed, leading to the inhibition of calcium- and calmodulin-dependent serine-threonine phosphatase activity of calcineurin. Along with calcineurin inhibition, the inhibition of many transcription factors necessary for the induction of various cytokine genes such as IL-2, IFN-γ, IL-4 and GM-CSF occurs. This, in turn, reduces inflammation, treating renal glomerulonephritis associated with systemic lupus erythematosus.

Other CAS

515814-01-4

Absorption Distribution and Excretion

When administered on an empty stomach, the median Tmax of voclosporin is 1.5 hours, but can range from 1-4 hours. The AUC is estimated at 7693.6 ng/mL*h and the Cmax is estimated at 955.5 ng/mL.
Voclosporin is eliminated in the urine and feces, with about 88% detected in the feces and about 2% detected in the urine.
The apparent volume of distribution of voclosporin is 2,154 L. Voclosporin distributes extensively into red blood cells; distribution between whole blood and plasma is dependent on concentration and temperature.
The mean apparent steady-state clearance of voclosporin is 63.6 L/h. Hepatic and renal impairment significantly reduce the clearance of voclosporin.

Metabolism Metabolites

Voclosporin is mainly metabolized by the CYP3A4 hepatic cytochrome enzyme. Pharmacologic activity is mainly attributed to the parent molecule. A major metabolite has been detected in human whole blood, representing 16.7% of total exposure; this metabolite is about 8-fold less potent than the parent drug, voclosporin.

Wikipedia

Voclosporin
PYR-41

FDA Medication Guides

Lupkynis
Voclosporin
CAPSULE;ORAL
AURINIA
01/22/2021

Biological Half Life

The average terminal half-life of voclosporin is about 30 hours (24.9 to 36.5 hours).

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-22
Li Y, Palmisano M, Sun D, Zhou S: Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies. Clin Pharmacol. 2020 Jul 1;12:83-96. doi: 10.2147/CPAA.S255789. eCollection 2020. [PMID:32669879]
Anders HJ, Saxena R, Zhao MH, Parodis I, Salmon JE, Mohan C: Lupus nephritis. Nat Rev Dis Primers. 2020 Jan 23;6(1):7. doi: 10.1038/s41572-019-0141-9. [PMID:31974366]
Schultz C: Voclosporin as a treatment for noninfectious uveitis. Ophthalmol Eye Dis. 2013 May 5;5:5-10. doi: 10.4137/OED.S7995. Print 2013. [PMID:23700374]
Ling SY, Huizinga RB, Mayo PR, Freitag DG, Aspeslet LJ, Foster RT: Pharmacokinetics of voclosporin in renal impairment and hepatic impairment. J Clin Pharmacol. 2013 Dec;53(12):1303-12. doi: 10.1002/jcph.166. Epub 2013 Oct 8. [PMID:23996158]
Aurinia Pharmaceuticals Press Release: FDA Approves Aurinia Pharmaceuticals Lupkynis
FDA Approved Products: LUPKYNIS (voclosporin) capsules, for oral use
Toronto Research Chemicals MSDS: Voclosporin
EMA Assessment Report: Luveniq (voclosporin) oral capsules
Aurinia Pharmaceuticals press release: Aurinia Completes Voclosporin Drug-Drug Interaction Study Demonstrating No Clinically Significant Interaction With Mycophenolate Mofetil

Explore Compound Types